![molecular formula C4H11NO3S B3161585 N-(2-hydroxyethyl)-N-methylmethanesulfonamide CAS No. 87113-83-5](/img/structure/B3161585.png)
N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Overview
Description
N-(2-Hydroxyethyl)-N-methylmethanesulfonamide (HMMS) is an organic compound that has been used in a variety of scientific research applications. It is a small molecule, with a molecular weight of 149.2 g/mol, and is composed of a sulfonamide group, a methyl group, and two hydroxyethyl groups. HMMS is a water-soluble compound and has the ability to form hydrogen bonds with other molecules. It has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and drug synthesis.
Scientific Research Applications
Solubility and Transfer Free Energies
Another study explored the solubility and transfer free energies of related buffers in water and aqueous ethanol solutions. This research is crucial for understanding the physical and chemical properties of these substances, including N-(2-hydroxyethyl)-N-methylmethanesulfonamide, when used in various solvents (Taha & Lee, 2010).
Synthesis of Pyrimidine Precursors
The compound has also been mentioned in the context of synthesizing key pyrimidine precursors for rosuvastatin synthesis. This research highlights an efficient approach to prepare functionalized 5-methylpyrimidine derivatives, demonstrating the compound's relevance in pharmaceutical synthesis (Šterk et al., 2012).
Vinylsulfones and Vinylsulfonamides Synthesis
Furthermore, the compound has been used in the synthesis of various vinylsulfones and vinylsulfonamides, showcasing its versatility and importance in synthetic organic chemistry. The study provides a simple and efficient protocol for synthesizing these compounds, which have a wide range of biological activities and applications in synthetic organic chemistry (Author Unknown, 2020).
Thermodynamics of Dissociation
Research also delved into the thermodynamics of dissociation of aminomethanesulfonic acid and its derivatives, including N-(2-hydroxyethyl)-N-methylmethanesulfonamide. This study aids in understanding the thermodynamic behavior of these compounds in aqueous solutions, which is crucial for their application in various scientific fields (Khoma, 2017).
Mechanism of Action
Mode of Action
It is known that the compound has a strong base used to salify organic acids of pharmaceutical interest in order to improve their solubility in water
Biochemical Pathways
Some related compounds, such as N6-(2-hydroxyethyl)-adenosine (HEA), have been shown to have anti-inflammatory, antitumor, antioxidant, antidiabetic, radioprotective, antiviral and immunomodulatory activities . .
Result of Action
Some related compounds have been shown to have various biological effects, including anti-inflammatory and antitumor activities . .
Action Environment
Some related compounds have been shown to have improved properties when used in certain environments, such as in the preparation of thermoplastic starch/montmorillonite nanocomposite
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5(3-4-6)9(2,7)8/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFJIKCJWKGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-methylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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